N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide
Description
Properties
CAS No. |
143766-91-0 |
|---|---|
Molecular Formula |
C34H37N3O2 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide |
InChI |
InChI=1S/C34H37N3O2/c38-33(36(25-29-13-5-1-6-14-29)26-30-15-7-2-8-16-30)21-23-35-24-22-34(39)37(27-31-17-9-3-10-18-31)28-32-19-11-4-12-20-32/h1-20,35H,21-28H2 |
InChI Key |
JRZLNNKDZHLNIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCNCCC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Structural Components and Synthetic Strategy
The compound comprises:
- N,N-Dibenzyl-protected amine : Central propanamide backbone.
- 3-(Dibenzylamino)-3-oxopropyl group : Side chain with a ketone and dibenzylamine moiety.
The synthesis typically follows a stepwise approach :
- Protection of amines : Introduction of benzyl groups via alkylation or reductive amination.
- Amide bond formation : Coupling of intermediates using carbodiimide-based reagents.
- Side chain functionalization : Incorporation of the 3-oxopropyl-dibenzylamino group.
Key Preparation Methods
Stepwise Synthesis via Peptide Chemistry
A convergent approach inspired by polyamide synthesis and peptide coupling techniques is commonly employed.
Step A: Preparation of N,N-Dibenzyl-3-Aminopropanamide
- Starting Material : 3-Aminopropanamide.
- Protection with Benzyl Groups :
- React with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or THF.
- Conditions : Room temperature to reflux (12–24 hours).
- Purification : Recrystallization from ethanol or chromatography.
Step B: Introduction of the 3-(Dibenzylamino)-3-Oxopropyl Group
- Activation of the Amine :
- Treat N,N-dibenzyl-3-aminopropanamide with a coupling agent (e.g., EDC/HOBt) to activate the amine.
- Coupling with a Ketone Intermediate :
- React with a pre-synthesized 3-(dibenzylamino)-3-oxopropyl acid chloride or ester.
- Conditions : Dichloromethane (DCM) or THF at 0°C to room temperature.
Step C: Final Deprotection (If Required)
Alternative Route: Mitsunobu Reaction
For regioselective bond formation, the Mitsunobu reaction may be adapted:
- Substrate Preparation :
- Alcohol Intermediate : Synthesize 3-(dibenzylamino)-3-hydroxypropanamide.
- Mitsunobu Conditions :
- React with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF.
- Yield : Moderate (40–60%), depending on steric hindrance.
Reaction Optimization and Challenges
Experimental Data and Conditions
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Peptide Coupling | High regioselectivity; Scalable. | Multi-step process; Cost of coupling agents. |
| Mitsunobu Reaction | Direct C–N bond formation. | Moderate yield; Requires inert atmosphere. |
Chemical Reactions Analysis
N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- The target compound is distinguished by its four benzyl groups , which confer extreme hydrophobicity and steric bulk compared to sulfonamide-containing compound 18 or hydroxylated benzamide derivatives .
- The indole-containing compound 8 () shares tertiary amide functionality but introduces aromatic heterocycles (indole) and alicyclic chains (cycloheptyl), which may influence biological activity .
2.3. Spectroscopic and Analytical Data
- Target Compound : Characterization likely includes ¹H/¹³C NMR (aromatic protons at ~7 ppm, amide carbonyls at ~165–170 ppm) and IR (amide I/II bands at ~1650/1550 cm⁻¹) .
- Compound 19 (related to 18): ¹³C-NMR shows pyrrole ring carbons at 102.84 and 126.69 ppm and methyl groups at 10.91 ppm, contrasting with the target’s benzyl-dominated spectrum .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Confirmed by X-ray crystallography , highlighting its compact, hydrogen-bond-capable structure .
Critical Notes and Limitations
- Nomenclature Conflicts: The target’s synonym (3,3'-Azanediylbis(N,N-dibenzylpropanamide)) violates IUPAC’s preference for multiplicative naming over conjunctive approaches .
- Data Gaps : Detailed synthetic procedures and biological data for the target compound are absent in the evidence, limiting comparative analysis .
- Functional Group Impact : The target’s hydrophobicity may reduce solubility in aqueous systems, unlike sulfonamide or hydroxylated analogs .
Biological Activity
N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide, with the CAS number 143766-91-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C34H37N3O2
- Molecular Weight : 519.687 g/mol
- Structure : The compound features a complex structure that includes dibenzylamine moieties and a propanamide backbone, which may contribute to its biological activities.
Biological Activity Overview
The primary focus of research on this compound has been its cytotoxicity against cancer cells and its potential as an antimicrobial agent.
Cytotoxicity Studies
Recent studies have demonstrated significant cytotoxic effects against various human malignant cell lines. For instance, the compound has shown promising results in inhibiting the growth of promyelocytic leukemia HL-60 cells and squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4).
The mechanisms through which this compound exerts its cytotoxic effects are multifaceted:
- Apoptosis Induction : The compound activates caspases-3 and -7, which are critical mediators in the apoptotic pathway.
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing their proliferation.
- DNA Damage : The cleavage of poly(ADP-ribose) polymerase (PARP1) indicates that the compound may induce DNA damage, leading to increased cell death.
Case Studies
A notable study investigated the effects of N,N-dibenzyl derivatives on cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited varying degrees of cytotoxicity and selectivity towards malignant versus non-malignant cells.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence that this compound may possess antimicrobial activity. A computational docking study suggested potential interactions with bacterial DNA gyrase, indicating a possible mechanism for its antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
